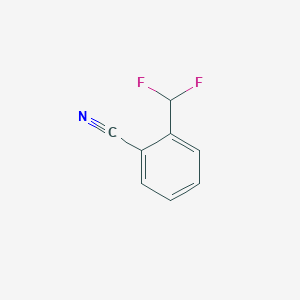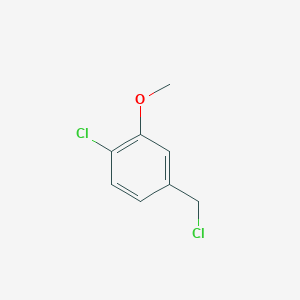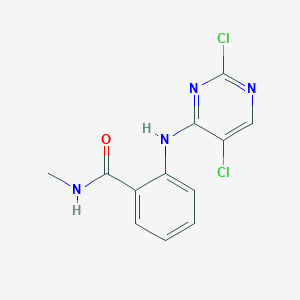
2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide
概要
説明
2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide, commonly referred to as DCPMB, is an organochlorine compound used in a variety of scientific research applications. DCPMB is a colorless solid that is soluble in water, ethanol, and other organic solvents. It is a derivative of pyrimidine and is often used as a starting material for synthesizing other compounds. DCPMB has been studied for its potential applications in drug discovery, biochemistry, and physiology.
科学的研究の応用
Protein Kinase Inhibition
2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide has been explored for its potential as a protein kinase inhibitor. The compound, in its variant forms, was synthesized using a hybrid flow and microwave approach, demonstrating efficacy in inhibiting protein kinases. This has significant implications for cancer research, as protein kinases play a crucial role in cell signaling and are targets for cancer therapy (Russell et al., 2015).
mGluR1 Antagonism
This chemical has been identified as a potent antagonist of metabotropic glutamate receptor 1 (mGluR1), a receptor implicated in neurological disorders. It exhibited excellent subtype selectivity and a good pharmacokinetic profile in rats, along with potent antipsychotic-like effects in animal models. This makes it a potential candidate for developing treatments for neurological disorders (Satoh et al., 2009).
PET Imaging Applications
The compound has been used in the development of novel positron emission tomography (PET) ligands for imaging metabotropic glutamate receptor type 1 (mGluR1) in the brain. This application is crucial for understanding neurological conditions and the effects of pharmaceuticals on the brain (Fujinaga et al., 2012).
Antibacterial Applications
Derivatives of this compound have shown promising antibacterial properties. Molecular docking studies and antibacterial evaluations indicate potential for developing new antibacterial agents, especially against specific strains like Proteus vulgaris (Ravichandiran et al., 2015).
Anticancer Research
The compound has been synthesized and studied for its potential in anticancer activity. Its derivatives have shown marked inhibition against various cancer cell lines, indicating its potential as an anticancer agent (Huang et al., 2020).
Histone Deacetylase Inhibition
A derivative of this chemical, MGCD0103, has shown promising results as an orally active histone deacetylase (HDAC) inhibitor. It selectively inhibits specific HDACs, blocking cancer cell proliferation and inducing apoptosis. This indicates its potential as an anticancer drug (Zhou et al., 2008).
特性
IUPAC Name |
2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O/c1-15-11(19)7-4-2-3-5-9(7)17-10-8(13)6-16-12(14)18-10/h2-6H,1H3,(H,15,19)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPNUOKRHRYIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)

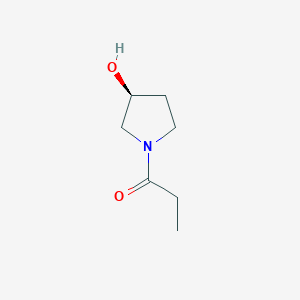
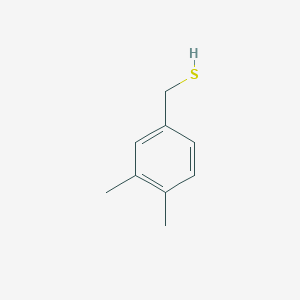
![N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide](/img/structure/B1456915.png)

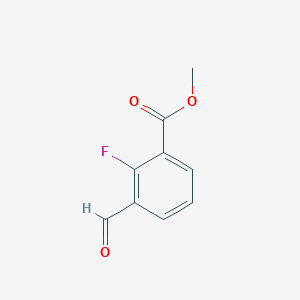
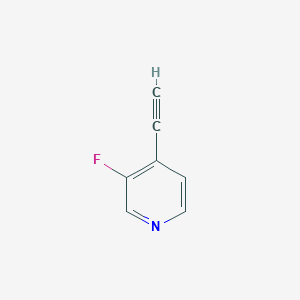
![4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1456921.png)
